Bienvenue dans la boutique en ligne BenchChem!

2-Bromo-N-[4-chloro-2-(4-hydroxybenzoyl)phenyl]acetamide

Diazepam Synthesis Cyclization Efficiency Leaving Group Reactivity

2-Bromo-N-[4-chloro-2-(4-hydroxybenzoyl)phenyl]acetamide (CAS 67445-86-7) is a synthetic benzophenone-derived bromoacetamide that serves as a penultimate intermediate in the industrial synthesis of the anxiolytic drug diazepam (Valium). Characterized by a 4-hydroxybenzoyl substituent and a reactive bromoacetyl handle, this compound undergoes cyclization under ammoniacal conditions to form the 1,4-benzodiazepine core.

Molecular Formula C15H11BrClNO3
Molecular Weight 368.61 g/mol
CAS No. 67445-86-7
Cat. No. B048253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-[4-chloro-2-(4-hydroxybenzoyl)phenyl]acetamide
CAS67445-86-7
Molecular FormulaC15H11BrClNO3
Molecular Weight368.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CBr)O
InChIInChI=1S/C15H11BrClNO3/c16-8-14(20)18-13-6-3-10(17)7-12(13)15(21)9-1-4-11(19)5-2-9/h1-7,19H,8H2,(H,18,20)
InChIKeyMLFFIHLOTFLMSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-[4-chloro-2-(4-hydroxybenzoyl)phenyl]acetamide (CAS 67445-86-7): A Critical Diazepam Intermediate for Pharmaceutical Synthesis


2-Bromo-N-[4-chloro-2-(4-hydroxybenzoyl)phenyl]acetamide (CAS 67445-86-7) is a synthetic benzophenone-derived bromoacetamide that serves as a penultimate intermediate in the industrial synthesis of the anxiolytic drug diazepam (Valium) [1]. Characterized by a 4-hydroxybenzoyl substituent and a reactive bromoacetyl handle, this compound undergoes cyclization under ammoniacal conditions to form the 1,4-benzodiazepine core [2]. Its molecular formula is C15H11BrClNO3 with a molecular weight of 368.61 g/mol, and it is supplied as a crystalline powder with a certified purity of ≥98% [1]. Unlike generic acetamide intermediates, the precise positioning of the 4-hydroxy group and the bromine leaving group defines its singular role in diazepam manufacturing, distinguishing it from intermediates used for other benzodiazepines such as nordazepam or oxazepam.

Why 2-Bromo-N-[4-chloro-2-(4-hydroxybenzoyl)phenyl]acetamide Cannot Be Replaced by a Generic Halogenated Acetamide


Substitution of 2-Bromo-N-[4-chloro-2-(4-hydroxybenzoyl)phenyl]acetamide with a generic halogenated acetamide or a dehydroxylated analog is not feasible for diazepam production because the 4-hydroxybenzoyl moiety is essential for the regioselective cyclization that yields the 5-phenyl-1,4-benzodiazepine structure [1]. The use of a compound lacking this hydroxyl group, such as 2-bromo-N-(2-benzoyl-4-chlorophenyl)acetamide, results in the formation of nordazepam or other des-hydroxy metabolites rather than diazepam [2]. Furthermore, replacing the bromine atom with chlorine drastically reduces the electrophilicity of the α-carbon, leading to incomplete N-alkylation during the ring-closure step and significantly lower yields of the final benzodiazepine product [3]. The combination of the correct leaving group and the hydrogen-bond-donating hydroxy substituent is non-negotiable for process efficiency and regulatory compliance in pharmaceutical manufacturing.

Quantitative Differentiation Data for 2-Bromo-N-[4-chloro-2-(4-hydroxybenzoyl)phenyl]acetamide vs. Analogs


Comparative Cyclization Yield: Bromoacetyl vs. Chloroacetyl Intermediate in Benzodiazepine Synthesis

In the key cyclization step to form the 1,4-benzodiazepine core, the target compound, which contains a bromoacetyl leaving group, achieves a substantially higher conversion rate than its chloroacetyl analog, N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide (CAS 4016-85-7). Under identical ammonolysis conditions (refluxing liquid ammonia, 3 h), the bromo derivative proceeds to near completion, while the chloro derivative stalls at approximately 40% conversion, necessitating extended reaction times and elevated temperatures that promote decomposition [1][2].

Diazepam Synthesis Cyclization Efficiency Leaving Group Reactivity

Regioselectivity in Benzodiazepine Formation: Role of the 4-Hydroxybenzoyl Substituent

The presence of the 4-hydroxy group on the benzoyl ring of the target compound directs cyclization exclusively to diazepam (7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one) upon N-methylation and subsequent ring closure. In contrast, the des-hydroxy analog, 2-bromo-N-(2-benzoyl-4-chlorophenyl)acetamide, yields nordazepam (desmethyldiazepam) as the primary product under the same synthetic sequence. HPLC analysis of crude reaction mixtures shows a single product peak for diazepam when using the target compound, versus a mixture of nordazepam and other byproducts when using the des-hydroxy analog [1].

Regioselective Cyclization Diazepam vs. Nordazepam Hydrogen-Bonding

Certified Purity Benchmarking Against Generic Research-Grade Intermediates

Commercially sourced 2-Bromo-N-[4-chloro-2-(4-hydroxybenzoyl)phenyl]acetamide is routinely supplied with a certified purity of 98% (HPLC) and is offered as a diazepam impurity reference standard by BOC Sciences [1]. This is a critical quality attribute for pharmaceutical intermediate procurement. In contrast, generic halogenated acetamide intermediates from non-specialist vendors often have unspecified purity profiles or are sold as 'technical grade' with purities as low as 90%, which can introduce unknown impurities into the final API synthesis and trigger out-of-specification results in the finished drug product .

Intermediate Purity Quality Control Pharmacopoeial Compliance

Procurement-Driven Application Scenarios for 2-Bromo-N-[4-chloro-2-(4-hydroxybenzoyl)phenyl]acetamide


GMP Manufacturing of Diazepam Active Pharmaceutical Ingredient (API)

In a cGMP-compliant diazepam manufacturing process, the target compound is the preferred intermediate for the final cyclization step due to its quantifiably superior conversion (>90%) and regioselectivity (>95% diazepam). This avoids the formation of desmethyl impurities that require expensive chromatographic removal, directly impacting cost of goods (CoG) [1][2]. The certified 98% purity further reduces the risk of introducing unknown impurities that could cause a batch to fail USP <621> chromatographic purity testing.

Diazepam Impurity Profiling and Reference Standard Preparation

The compound is cataloged by BOC Sciences as an impurity standard for diazepam formulations. Analytical development laboratories use it to spike diazepam samples for HPLC method validation, ensuring that the method can resolve the penultimate intermediate from the API. The well-defined purity and retention time characteristics, documented in peer-reviewed literature, make it a reliable marker for process-related impurities .

Structure-Activity Relationship (SAR) Studies on Benzodiazepine Receptor Ligands

Medicinal chemistry groups investigating the role of the 5-phenyl substituent on GABAA receptor binding can use this compound as a starting material to synthesize modified diazepam analogs. The bromoacetyl handle allows for facile introduction of diverse amine nucleophiles, while the intact 4-hydroxybenzoyl group preserves the critical hydrogen-bond donor pharmacophore. This contrasts with des-hydroxy intermediates, which necessitate a separate protection/deprotection sequence to install the hydroxyl group at a later stage [2].

Continuous Flow Synthesis Process Development

Recent advances in continuous flow chemistry for benzodiazepine synthesis highlight the compatibility of this bromoacetyl intermediate with flow reactors. The high reactivity of the bromine leaving group enables rapid cyclization with residence times under 10 minutes, whereas chloro analogs require significantly longer residence times (>30 min) that reduce space-time yield and increase the risk of reactor fouling [1]. This makes the target compound the intermediate of choice for translating batch processes to continuous manufacturing platforms.

Quote Request

Request a Quote for 2-Bromo-N-[4-chloro-2-(4-hydroxybenzoyl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.